Bornyl chloride, (+)-

Description

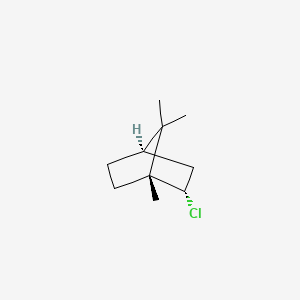

(+)-Bornyl chloride (CAS 464-41-5) is a bicyclic monoterpene derivative with the molecular formula C₁₀H₁₇Cl and a molecular weight of 172.69 g/mol. Its IUPAC name is endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, and it is characterized by a camphor-like odor, a melting point of 132°C, and a boiling point of 207–208°C . The compound is synthesized via chlorination of α-pinene or camphor, with stereochemical outcomes dependent on the starting material’s optical activity . Industrially, it is utilized as a disinfectant and serves as an intermediate in organic synthesis .

Properties

IUPAC Name |

(1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZAOMJCZBZKPV-WEDXCCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861948 | |

| Record name | 2-endo-Bornyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-41-5, 30462-53-4 | |

| Record name | Bornyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bornyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bornyl chloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030462534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-endo-Bornyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-2-chlorobornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORNYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXL3Y7EPZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORNYL CHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3GJ0TB404 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Laboratory-Scale Procedure

A detailed protocol from a Sciencemadness experiment outlines the following steps:

- HCl Gas Generation : Concentrated sulfuric acid (96% H₂SO₄) reacts with 35% hydrochloric acid in a gas generator, with rigorous drying using a H₂SO₄ washing bottle to prevent moisture-induced side reactions (e.g., fenchyl chloride formation).

- Reaction Setup : α-Pinene (68.1 g, 0.5 mol) is diluted with hexane (1:1 v/v) in a reactor cooled to -10°C using an ice-NaCl bath. HCl gas is introduced at a controlled rate over 5 hours.

- Workup : The crude product undergoes steam distillation to separate bornyl chloride from unreacted α-pinene. Crystallization from a 75% isopropanol-water mixture yields 15.0 g (17% yield) of (+)-bornyl chloride (m.p. 132°C).

Key Challenges :

- Low yield (17%) attributed to HCl gas generation inefficiencies and product sublimation during drying.

- Co-crystallization with α-pinene necessitates prolonged freezing (-18°C) and solvent recrystallization.

Industrial-Scale Optimization

A Chinese patent discloses a high-yield (85–90%) method for bornyl chloride production, emphasizing process scalability:

The patent methodology avoids hexane dilution, instead using neat α-pinene and optimized HCl absorption rates to minimize side products like dipentene dichloride. Post-reaction fractional distillation under reduced pressure enhances purity (>98%).

Reaction Mechanism and Stereochemical Control

The hydrochlorination of α-pinene proceeds via a carbocation intermediate (Fig. 1). Protonation at the less substituted double bond carbon generates a tertiary carbocation, which undergoes Wagner-Meerwein rearrangement to form the bornyl cation. Chloride attack occurs preferentially from the exo face, yielding the (+)-enantiomer due to the bicyclic structure’s steric constraints.

Critical Factors for Stereoselectivity :

- Temperature : Reactions below 0°C favor bornyl chloride, while higher temperatures promote camphene hydrochloride formation.

- Solvent Polarity : Nonpolar solvents (hexane, chloroform) stabilize the carbocation intermediate, enhancing rearrangement efficiency.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from isopropanol-water (3:1) proves effective for removing α-pinene residues. Rapid vacuum filtration at -18°C prevents product sublimation, though this step accounts for ~10% mass loss.

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 1.28 (s, 3H, C10-CH₃), 1.02 (d, J = 6.5 Hz, 3H, C9-CH₃), 4.15 (m, 1H, C2-H).

- IR (KBr): 745 cm⁻¹ (C-Cl stretch), 2960 cm⁻¹ (C-H stretch).

Industrial Applications and Downstream Processing

(+)-Bornyl chloride’s primary industrial use lies in camphor synthesis via hydrolysis (Fig. 2):

- Alkaline Elimination : Treatment with NaOH yields camphene (C₁₀H₁₆).

- Acid-Catalyzed Hydration : Camphene reacts with acetic acid to form isobornyl acetate, which is hydrolyzed to camphor.

A patent describes an alternative route to borneol using bornyl chloride:

- Bornylsodium formation via Na metal reaction.

- Oxygenation to bornyl-oxygenated sodium.

- Acidic hydrolysis to yield borneol (85% purity).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Bornyl chloride participates in SN2-type substitutions due to its tertiary chloride functionality. Key transformations include:

Steric hindrance from the bicyclic system results in slower reaction kinetics compared to acyclic tertiary chlorides. The endo stereochemistry is typically retained due to the rigid molecular framework .

Elimination Reactions

β-Elimination dominates under basic conditions, producing camphene, a bridged bicyclic alkene:

Mechanism:

-

Base abstraction of β-hydrogen (C3 position)

-

Concerted elimination of HCl

-

Formation of camphene (C10H16)

Optimized Conditions:

Camphene formation is irreversible under these conditions, driven by aromatic stabilization of the resulting trisubstituted alkene .

Wagner-Meerwein Rearrangements

The inherent strain in the bornyl system facilitates carbocation rearrangements:

Key Process:

textBornyl chloride → Protonation at Cl-bearing C2 → Carbocation formation at C2 → Hydride shift from C1 to C2 → Formation of terpinen-4-yl cation → Final product: Terpinolene derivatives

Experimental Observations:

-

Catalyzed by Lewis acids (e.g., FeCl3, AlCl3)

-

Proceeds via chair-like transition state

Thermal Decomposition

Controlled pyrolysis (180–200°C, inert atmosphere) yields:

-

Primary products: Camphene (60–65%)

-

Secondary products: α-Terpinene (15–20%)

-

Trace products: p-Cymene (<5%)

Decomposition follows first-order kinetics with Ea = 112 kJ/mol, as determined by thermogravimetric analysis .

Biocatalytic Transformations

Microbial systems enable selective modifications:

| Microorganism | Reaction | Product | Selectivity |

|---|---|---|---|

| Fusarium culmorum | C5 Hydroxylation | 5-Hydroxybornyl chloride | 88% ee |

| Pseudomonas putida | Dechlorination | endo-Borneol | Quantitative |

| Cunninghamella sp. | Epoxidation of camphene | Camphene oxide | 74% yield |

These biocatalyzed reactions demonstrate potential for green chemistry applications.

Photochemical Behavior

UV irradiation (254 nm) in dichloromethane induces:

-

Path A: Homolytic C-Cl bond cleavage → bornyl radical

-

Path B: Electron transfer reactions → chlorinated dimers

Quantum yield (Φ) = 0.32 ± 0.05, with radical recombination products dominating in non-polar solvents .

This comprehensive analysis underscores bornyl chloride's versatility as a synthetic intermediate. Its reactions are governed by a combination of steric factors, ring strain, and the stability of carbocation intermediates, making it a valuable model compound for studying bicyclic terpene chemistry . Recent advances in asymmetric catalysis have enabled enantioselective transformations, opening new avenues for pharmaceutical applications .

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Compounds

Bornyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of fragrances and pharmaceuticals due to its unique chemical structure. The compound is synthesized through the reaction of α-pinene with dry hydrogen chloride, leading to the formation of bornyl chloride via a Wagner-Meerwein rearrangement .

2. Fragrance Industry

In the fragrance industry, bornyl chloride is utilized to create aromatic compounds that contribute to floral and woody scents. Its pleasant aroma makes it a preferred choice for formulating perfumes and flavoring agents . Studies have shown that derivatives of bornyl chloride can be synthesized to enhance olfactory properties, thus broadening its application in scent formulation .

Biological Applications

1. Biological Activity and Therapeutics

Research indicates that bornyl chloride exhibits potential biological activities that are currently being explored for therapeutic applications. Its parent compound, borneol, has been shown to possess antioxidant properties and may help in managing hyperglycemia and hyperlipidemia . Investigations into bornyl derivatives have revealed their influence on biological activity, suggesting that modifications to the bornyl structure can enhance therapeutic effects .

2. Interaction with Biomolecules

Bornyl chloride has been reported to interact with various biomolecules, influencing cellular processes such as signaling pathways and gene expression. For instance, it can modulate the activity of ion channels and transporters, which are crucial for maintaining cellular ion homeostasis. This property may open avenues for further research into its role in drug delivery systems.

Industrial Applications

1. Production Methods

The industrial synthesis of bornyl chloride involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of catalysts to optimize efficiency during the electrophilic addition reaction with hydrogen chloride .

2. Use in Flavoring Agents

Given its aromatic properties, bornyl chloride is also employed in the food industry as a flavoring agent. Its ability to impart pleasant aromas makes it suitable for various culinary applications .

Case Studies

Mechanism of Action

The mechanism of action of bornyl chloride involves its reactivity as an electrophile. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound undergoes β-elimination to form camphene, a process facilitated by the presence of a base .

Comparison with Similar Compounds

(-)-Bornyl Acetate

(-)-Bornyl acetate (C₁₂H₂₀O₂), an ester derivative of borneol, is a major component (65.14%) in A. longiligulare essential oils . Unlike (+)-bornyl chloride, it is primarily used as a food additive, flavoring agent, and fragrance due to its low toxicity and pleasant aroma. Key differences include:

| Property | (+)-Bornyl Chloride | (-)-Bornyl Acetate |

|---|---|---|

| Functional Group | Chloride | Ester |

| Melting Point | 132°C | Liquid at room temperature |

| Boiling Point | 207–208°C | ~225–230°C (estimated) |

| Applications | Disinfectant, synthesis | Food additive, fragrance |

| Economic Value | Industrial intermediate | High (flavoring industry) |

The high abundance of (-)-bornyl acetate in essential oils can paradoxically reduce their commercial value due to its ubiquity in flavoring applications .

(-)-Bornyl Isovalerate

(-)-Bornyl isovalerate, another bornyl ester, shares structural similarities with bornyl acetate but incorporates an isovaleric acid moiety.

Comparison with Camphor and Related Terpenes

Camphor (C₁₀H₁₆O)

Camphor, a ketone terpene, shares a bicyclic skeleton with (+)-bornyl chloride but differs in functional group and reactivity:

| Property | (+)-Bornyl Chloride | Camphor |

|---|---|---|

| Functional Group | Chloride | Ketone |

| Melting Point | 132°C | 175°C |

| Boiling Point | 207–208°C | 204°C |

| Solubility | Insoluble in water | Slightly water-soluble |

| Applications | Disinfectant | Pharmaceuticals, plastics |

Camphor’s ketone group enables broader pharmaceutical applications, including as an analgesic and antipruritic agent, whereas (+)-bornyl chloride’s chlorine atom enhances its antimicrobial properties .

D-Limonene and Other Terpenes

D-Limonene (C₁₀H₁₆), a cyclic monoterpene, contrasts with (+)-bornyl chloride in volatility (bp 176°C) and applications (solvent, fragrance). Its lack of functional groups limits its use in synthesis compared to bornyl chloride’s reactivity .

Environmental and Reactivity Considerations

This reactivity distinguishes it from bornyl esters and camphor, which are naturally occurring. Environmental studies highlight its role as a marker of chlorine contamination .

Biological Activity

Bornyl chloride, also known as endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is a compound derived from borneol, a naturally occurring bicyclic monoterpene. This article explores the biological activities associated with bornyl chloride, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Bornyl chloride influences various biochemical pathways and cellular processes:

- Cell Membrane Interaction : Bornyl chloride alters cell membrane lipid structures and modulates ATP-binding cassette transporters and tight junction proteins, affecting cellular permeability and signaling pathways.

- Enzyme Modulation : It interacts with several enzymes and proteins, influencing their activity. For instance, microbial cultures such as Fusarium culmorum can hydroxylate bornyl chloride at the C(5) position.

- Molecular Mechanisms : Bornyl chloride can act as a ligand for specific receptors or enzymes, leading to enzyme inhibition or activation. Notably, it undergoes a Wagner-Meerwein rearrangement to form more stable products.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial effects of bornyl chloride against various pathogenic strains:

- In Vitro Studies : A study evaluated the antimicrobial activity of bornyl derivatives against Staphylococcus aureus, Candida albicans, and Escherichia coli. The results showed significant inhibition zones for bornyl derivatives, indicating their potential as antimicrobial agents. For example, trimethylbicyclo-hept-2-yl methane sulfonate exhibited inhibition zones of 20 mm against E. coli, comparable to chloramphenicol .

Anti-inflammatory Effects

Bornyl chloride and its derivatives have shown promising anti-inflammatory properties:

- Animal Models : In experimental models of acute inflammation, bornyl salicylate (a derivative) did not show signs of acute toxicity and effectively reduced paw edema in mice, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of bornyl chloride indicates that it follows a three-compartment open model. Its metabolism involves various pathways such as oxidation and hydrolysis via cytochrome P450 enzymes, leading to hydroxylated metabolites. The compound's stability is influenced by environmental factors like temperature and pH, which can affect its long-term biological activity.

Antiproliferative Activity

Research has indicated that bornyl derivatives possess antiproliferative effects against cancer cell lines:

- In Vitro Assays : A study assessed the antiproliferative properties of borneol and its esters in human tumor cell lines (e.g., MCF-7 for breast cancer). At higher concentrations (25 µg/mL), some derivatives exhibited significant cytostatic activity while showing lower cytotoxicity in normal cells .

| Compound | Cell Line | GI50 (µg/mL) | Activity Level |

|---|---|---|---|

| Borneol | MCF-7 | >100 | Inactive |

| Compound 6 | MCF-7 | 25 | Cytostatic |

| Compound 7 | OVCAR-3 | 25 | Cytostatic |

Metabolic Pathways

Bornyl chloride is metabolized through several pathways, including glucuronidation and sulfation. Its metabolites may exhibit varying biological activities compared to the parent compound .

Q & A

Q. What are the established synthetic routes for (+)-bornyl chloride, and how can their efficiency be compared?

(+)-Bornyl chloride is classically synthesized via hydrochlorination of (+)-camphene using HCl in acetic acid or other proton donors. Key methodological considerations include reaction temperature (optimal range: 0–25°C), catalyst selection (e.g., ZnCl₂), and solvent polarity. Efficiency can be evaluated by comparing yields, enantiomeric purity (via chiral GC or HPLC), and reaction time . For example, Kwart and Null (1956) achieved 85% yield using HCl gas in acetic acid at 20°C, with stereochemical confirmation via X-ray crystallography .

Q. How can the structural identity and purity of (+)-bornyl chloride be rigorously validated?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., δ ~1.2 ppm for methyl groups in bicyclic framework) .

- IR Spectroscopy : Confirm C-Cl stretch at ~550–650 cm⁻¹.

- Chromatography : Use chiral stationary phases (e.g., β-cyclodextrin) in GC/HPLC to verify enantiopurity (>98% ee).

- Elemental Analysis : Match experimental C, H, Cl % with theoretical values (C₁₀H₁₆Cl: C 66.45%, H 8.92%, Cl 19.63%) .

Q. What solvent systems are optimal for recrystallizing (+)-bornyl chloride without inducing decomposition?

Low-polarity solvents like hexane or petroleum ether at −20°C are preferred. Avoid protic solvents (e.g., ethanol) to prevent hydrolysis. Monitor melting point (literature range: 147–149°C) and compare with experimental values to assess purity .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of (+)-bornyl chloride in nucleophilic substitution reactions?

The bicyclic structure imposes steric hindrance, favoring SN1 mechanisms in polar solvents (e.g., DMSO). Kinetic studies using conductivity measurements or trapping intermediates (e.g., with AgNO₃) can elucidate mechanistic pathways. Computational modeling (DFT) of transition states may explain regioselectivity anomalies observed in substituted derivatives .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting points, solubility) of (+)-bornyl chloride?

- Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., Frenzen et al., 1994 vs. Kwart and Null, 1956) .

- Controlled Replication : Standardize experimental conditions (e.g., heating rate in DSC for melting point determination).

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., bornyl dichloride) that may alter physical properties .

Q. How can chiral environments (e.g., enzymes, metal-organic frameworks) be leveraged to enhance the catalytic conversion of (+)-bornyl chloride?

- Enzymatic Hydrolysis : Screen lipases (e.g., Candida antarctica) for enantioselective cleavage of C-Cl bonds.

- MOF Immobilization : Functionalize UiO-66-NH₂ with chiral ligands to direct reaction geometry. Monitor enantiomeric excess via circular dichroism (CD) spectroscopy .

Methodological Guidelines

Q. Designing experiments to investigate the ecological impact of (+)-bornyl chloride derivatives: What parameters are critical?

- Toxicity Assays : Use Daphnia magna or zebrafish embryos (OECD Guidelines 202/236) to assess acute toxicity (LC₅₀).

- Degradation Studies : Track hydrolysis rates via UV-Vis spectroscopy under varying pH/temperature conditions.

- Bioaccumulation : Measure log P values (octanol-water partition coefficients) to predict environmental persistence .

Q. How should researchers address discrepancies in spectral data when characterizing novel (+)-bornyl chloride analogs?

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography.

- Collaborative Databases : Submit raw data to repositories like Cambridge Structural Database (CSD) for peer validation .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.